
Pyridine-4-carbaldehyde;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-4-carbaldehyde;hydrochloride is an organic compound with the chemical formula C6H5NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its role as an intermediate in various chemical reactions and its applications in scientific research and industry. The compound is typically a colorless to yellow liquid, although it may appear brown when aged .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine-4-carbaldehyde;hydrochloride can be synthesized through several methods. One common method involves the oxidation of 4-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to yield pyridine-4-carbaldehyde, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is obtained by crystallization from an aqueous solution of hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-4-carbaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyridine-4-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with reducing agents such as sodium borohydride yields pyridine-4-methanol.
Condensation: It readily forms Schiff bases when reacted with primary amines.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Condensation: Primary amines, ethanol as solvent.
Substitution: Nucleophiles like hydrazine, ethanol as solvent.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Pyridine-4-methanol.
Condensation: Schiff bases.
Substitution: Hydrazones.
Applications De Recherche Scientifique
Pyridine-4-carbaldehyde;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridine-4-carbaldehyde;hydrochloride involves its reactivity as an aldehyde. The compound can form Schiff bases with primary amines, which are important intermediates in various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution and condensation reactions makes it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Pyridine-4-carbaldehyde;hydrochloride is one of three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-3-carboxaldehyde . Compared to its isomers, this compound is unique in its reactivity and applications:
Pyridine-2-carboxaldehyde: Primarily used in the synthesis of coordination compounds and as a ligand in metal-organic frameworks.
Pyridine-3-carboxaldehyde: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its versatility in forming Schiff bases and its applications in both medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
93061-73-5 |
|---|---|
Formule moléculaire |
C6H6ClNO |
Poids moléculaire |
143.57 g/mol |
Nom IUPAC |
pyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-5H;1H |
Clé InChI |
CURKKCDREOEDCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
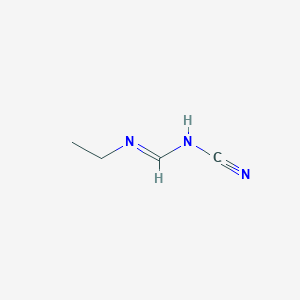

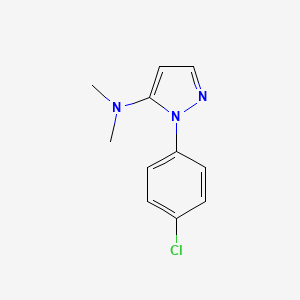
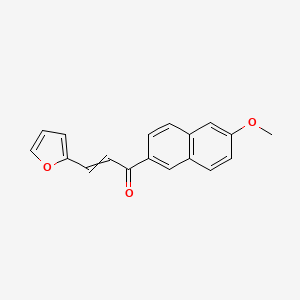
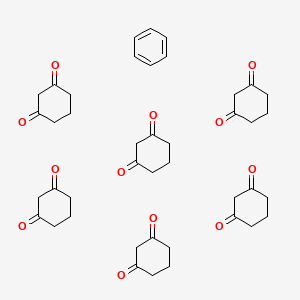
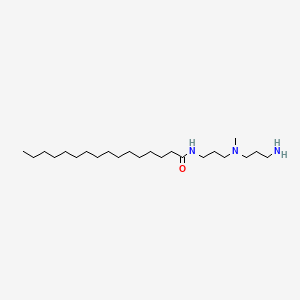
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
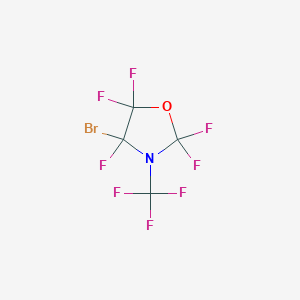
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
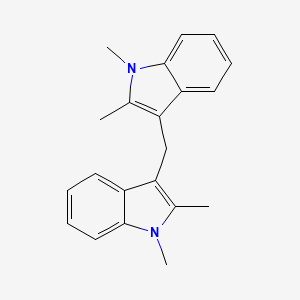
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
